![molecular formula C28H28N2O4 B11635599 4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635599.png)
4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone core, substituted with various functional groups
Méthodes De Préparation
The synthesis of 4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrrolone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethoxybenzoyl group: This step involves the acylation of the pyrrolone core using 4-ethoxybenzoyl chloride under suitable conditions.
Addition of the hydroxy group: This can be introduced through a hydroxylation reaction.
Attachment of the propan-2-ylphenyl group: This step involves a Friedel-Crafts alkylation reaction.
Incorporation of the pyridin-3-ylmethyl group: This can be achieved through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Des Réactions Chimiques
4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may have therapeutic potential due to its unique structure and functional groups, which could interact with biological targets.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:
4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulphonate: This compound has a similar core structure but different substituents, leading to different chemical and biological properties.
3-(pyridin-2-yl)triimidazotriazine: This compound has a pyridine ring and exhibits unique photophysical properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C28H28N2O4 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H28N2O4/c1-4-34-23-13-11-22(12-14-23)26(31)24-25(21-9-7-20(8-10-21)18(2)3)30(28(33)27(24)32)17-19-6-5-15-29-16-19/h5-16,18,25,31H,4,17H2,1-3H3/b26-24+ |
Clé InChI |
QCLCYJNMPUBIAL-SHHOIMCASA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)/O |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635524.png)
![6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11635528.png)
![3-(4-Butoxy-benzylsulfanyl)-5-ethyl-4H-[1,2,4]triazole](/img/structure/B11635534.png)
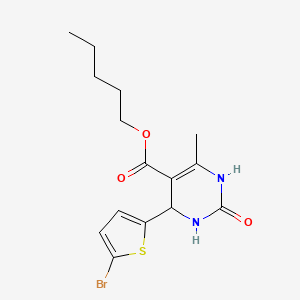
![6-Amino-3-(methoxymethyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11635553.png)
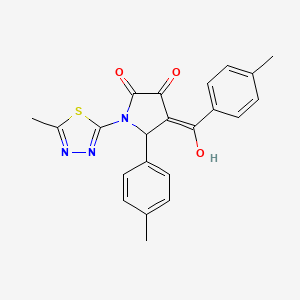
![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B11635565.png)

![12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11635575.png)
![5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B11635577.png)
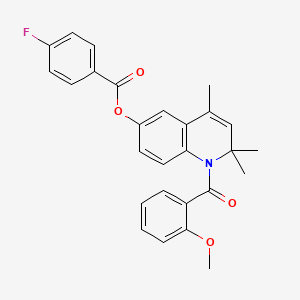
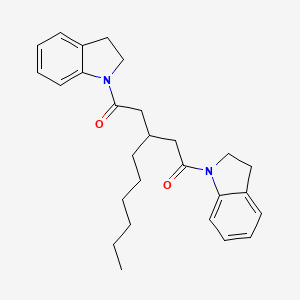
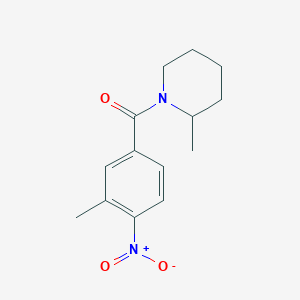
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B11635595.png)
